N-(quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide
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Overview
Description
N-(quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide is a synthetic organic compound that features a quinoline ring, a thiazole ring, and a benzamide group. These structural components suggest that the compound may have interesting chemical and biological properties, potentially useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamides and α-haloketones.
Coupling with Quinoline: The thiazole derivative is then coupled with a quinoline derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Benzamide: The final step involves the reaction of the intermediate with 4-hydroxybenzoic acid or its derivatives under appropriate conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, particularly if the compound exhibits biological activity such as antimicrobial or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. Molecular targets could include proteins, nucleic acids, or other biomolecules, and pathways involved could range from metabolic pathways to signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(quinolin-8-yl)-4-(thiazol-2-yloxy)benzamide
- N-(quinolin-6-yl)-4-(thiazol-4-yloxy)benzamide
- N-(quinolin-6-yl)-4-(thiazol-2-yloxy)aniline
Uniqueness
N-(quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide may exhibit unique properties due to the specific positioning of the quinoline and thiazole rings, which could influence its reactivity, biological activity, and overall stability compared to similar compounds.
Properties
IUPAC Name |
N-quinolin-6-yl-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-18(22-15-5-8-17-14(12-15)2-1-9-20-17)13-3-6-16(7-4-13)24-19-21-10-11-25-19/h1-12H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTKPYBXNYCVPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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